molecular formula C8H9FN2 B1442541 1-(3-Fluoropyridin-2-yl)cyclopropanamine CAS No. 1266215-52-4

1-(3-Fluoropyridin-2-yl)cyclopropanamine

Cat. No. B1442541
M. Wt: 152.17 g/mol
InChI Key: QHIQAQLAGVLZBM-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropanamine (FPC) is an organic compound with a cyclopropane ring containing a fluorinated pyridine and an amine group. FPC is a versatile molecule that has been studied for its potential applications in the fields of materials science, drug development, and catalysis.

Scientific Research Applications

Antibacterial Activity

Research conducted by Inagaki et al. (2003) elucidated the synthesis of novel quinolones bearing the cyclopropanamine structure, showing potent antibacterial activity against Gram-positive pathogens, including resistant strains such as MRSA, PRSP, and VRE. These compounds demonstrated significant improvements over existing antibiotics, highlighting the importance of fluorinated cyclopropanamine derivatives in developing new antibacterial drugs [H. Inagaki, S. Miyauchi, et al., 2003].

Neuroprotective Agents

LEI-101, characterized by Mukhopadhyay et al. (2016), is a novel, peripherally restricted CB2 receptor agonist derived from cyclopropanamine, indicating potential in preventing cisplatin-induced nephrotoxicity. This showcases the application of cyclopropanamine compounds in developing therapies for reducing chemotherapy-related side effects [P. Mukhopadhyay, M. Baggelaar, et al., 2016].

Radiotracer Development

García et al. (2014) explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, indicating the potential of fluoropyridin-2-yl derivatives in creating PET tracers for serotonin 5-HT(1A) receptors. This development could enhance the imaging techniques used in diagnosing and researching neuropsychiatric disorders [Gonzalo García, Valentina Abet, et al., 2014].

Enzyme Inhibition for CNS Disorders

A study on cyclopropanamine compounds and their use, as documented in a patent application by Blass (2016), emphasized their effectiveness in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a crucial role in regulating gene expression through histone methylation, and its inhibition by cyclopropanamine derivatives offers a therapeutic strategy for treating CNS disorders such as schizophrenia and Alzheimer's disease [B. Blass, 2016].

P2X7 Antagonists for Mood Disorders

Chrovian et al. (2018) identified cyclopropanamine-containing P2X7 antagonists through a dipolar cycloaddition reaction, proposing their use in treating mood disorders. The compounds exhibited significant receptor occupancy and tolerability in preclinical models, marking a step forward in addressing psychiatric conditions [C. Chrovian, Akinola Soyode-Johnson, et al., 2018].

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIQAQLAGVLZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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